1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride
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Overview
Description
1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a naphthalene ring attached to a but-3-en-1-amine group, and it is often used in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride can be synthesized through several methods, including the reaction of naphthalene-2-ylamine with but-3-en-1-ol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride is compared with other similar compounds, such as 1-(Naphthalen-2-yl)ethylamine and 1-(Naphthalen-2-yl)ethan-1-ol. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of the naphthalene ring and the but-3-en-1-amine group, which provides distinct chemical properties and applications.
Properties
IUPAC Name |
1-naphthalen-2-ylbut-3-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13;/h2-4,6-10,14H,1,5,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMNGNRHUDXGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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